3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
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Description
3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
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Scientific Research Applications
Colorimetric Sensing of Fluoride Anions
A study involving derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamide showcased their application in colorimetric sensing, particularly for the detection of fluoride anions. These compounds, synthesized through direct acylation, demonstrated a significant color transition observable to the naked eye in response to fluoride anion concentrations, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding is crucial for developing simple, cost-effective methods for detecting fluoride levels in various samples, potentially impacting environmental monitoring and public health (Younes et al., 2020).
Antineoplastic and Antimonoamineoxidase Properties
Research on new benzo[H]quinazoline derivatives, including a synthesis pathway involving a related compound, revealed promising antineoplastic and antimonoamineoxidase properties. These compounds were synthesized through a series of reactions starting from 1-amino-3-ethyl-3-methyl-3,4-dihydronaphthalene-2-carbonitrile, leading to a collection of derivatives with potential therapeutic applications in treating cancers and disorders related to monoamine oxidase activity (Markosyan et al., 2010).
Rearrangement and Cycloalkane Ring Opening
A fascinating study detailed the rearrangement and cycloalkane ring opening in spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives. This research unveiled unique chemical behaviors, leading to the formation of complex compounds with potential applications in chemical synthesis and drug development, showcasing the structural versatility and reactivity of naphthalene-based compounds (Bogdanowicz-Szwed et al., 2010).
Cyclization Reactions for Functionalized Compounds
Another study explored the cyclization reactions of 3-methyleneoxindoles with 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitrile, leading to the formation of functionalized spiro compounds. This research underscores the potential of naphthalene derivatives in synthesizing novel organic materials with specific functional properties, useful in pharmaceuticals and materials science (Lu et al., 2016).
Synthesis of Cardiovascular Agents
In the pursuit of new cardiovascular agents, derivatives of 1,2,3,4-tetrahydronaphthalen-1-ol were synthesized, demonstrating the broad applicability of naphthalene derivatives in medicinal chemistry. These compounds were evaluated for vasodilating and β-blocking activity, suggesting their potential use in developing new treatments for cardiovascular diseases (Miyake et al., 1983).
Properties
IUPAC Name |
3-cyano-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-14-4-3-7-16(10-14)18(22)21-13-19(23)9-8-15-5-1-2-6-17(15)11-19/h1-7,10,23H,8-9,11,13H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPGSJCKSZUFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC(=C3)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.